Alatrofloxacin is a fluoroquinolone antibiotic, specifically the mesylate salt of a related naphthyridone antibiotic known as trovafloxacin. It was developed by Pfizer and has been primarily utilized for treating severe bacterial infections, particularly in cases where other antibiotics are ineffective due to resistance. Alatrofloxacin was withdrawn from the U.S. market in 2001 due to safety concerns, particularly hepatotoxicity leading to severe liver damage.
Alatrofloxacin can be synthesized through several methods:
These methods yield alatrofloxacin mesylate that is substantially free of less polar impurities, which is crucial for its application in parenteral formulations.
The molecular formula of alatrofloxacin mesylate is C₁₈H₁₈F₂N₄O₄S, with a molecular weight of approximately 654.62 g/mol. The compound features a naphthyridone core structure, which is characteristic of its class and contributes to its antibacterial properties.
Alatrofloxacin undergoes various chemical reactions during synthesis and purification:
Alatrofloxacin exerts its antibacterial effects primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death.
Alatrofloxacin has been primarily used in clinical settings for treating severe bacterial infections. Its applications include:
Despite its promising applications, the withdrawal from the market limits its current usage, emphasizing the need for ongoing research into safer alternatives within the fluoroquinolone class.
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3